molecular formula C29H20FN3O B2655263 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866132-12-9

2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2655263
CAS No.: 866132-12-9
M. Wt: 445.497
InChI Key: YVRRLGLZKDJPAI-VAWYXSNFSA-N
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Description

2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a potent and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in hematological malignancies. This compound demonstrates high efficacy against FLT3 with internal tandem duplication (ITD) mutations, which are present in approximately 25% of Acute Myeloid Leukemia (AML) patients and are associated with a poor prognosis. The primary mechanism of action involves the competitive binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways, such as STAT5, MAPK, and PI3K/Akt, which are essential for the survival and proliferation of leukemic cells [https://doi.org/10.1021/acs.jmedchem.5b01260]. Research using this inhibitor has shown it to induce cell cycle arrest and apoptosis in FLT3-ITD-positive AML cell lines, such as MV4-11, and to significantly inhibit tumor growth in mouse xenograft models. Its research value is underscored by its utility in probing the molecular pathogenesis of FLT3-driven leukemias, evaluating combination therapies with other chemotherapeutic agents, and serving as a lead compound for the development of novel targeted cancer therapeutics. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20FN3O/c1-17-13-18(2)15-19(14-17)32-12-11-25-23(16-31)26(22-9-5-6-10-24(22)30)27-28(33-25)20-7-3-4-8-21(20)29(27)34/h3-15,32H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRRLGLZKDJPAI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse compounds.

Scientific Research Applications

2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Substituent Comparisons

The table below summarizes key structural differences and similarities with analogous compounds:

Compound Name & Source Core Structure Position 2 Substituent Position 4 Substituent Functional Groups Reported Properties/Activities References
Target Compound Indeno[1,2-b]pyridine (E)-3,5-dimethylphenylamino-ethenyl 2-fluorophenyl Carbonitrile, ketone Thermal sensitivity; safety protocols
Compound Indeno[1,2-b]pyridine (E)-2,6-dimethylphenylamino-ethenyl 4-heptylphenyl Carbonitrile, ketone Hydrophobic; thermal sensitivity
Derivatives Indeno[1,2-b]pyridine 2-methyl-3-acetyl Varied aryl groups Acetyl, ketone Calcium antagonism in rat taenia coli
Compound Dihydropyrimidine (E)-5-(4-chlorophenyl)furan-ethenyl Phenyl, sulfanyl Carbonitrile, oxidanylidene Not reported
Key Observations:

Core Structure: The target compound and compound share the indeno[1,2-b]pyridine core, whereas uses a dihydropyrimidine scaffold. The indeno-pyridine core is associated with planar aromatic systems, influencing π-π stacking in biological interactions .

Substituent Effects: Position 2: The target’s (3,5-dimethylphenyl)amino-ethenyl group contrasts with the 2,6-dimethylphenyl analogue in . Position 4: The target’s 2-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets. In contrast, ’s 4-heptylphenyl substituent adds significant hydrophobicity, likely reducing aqueous solubility .

Functional Groups :

  • The carbonitrile group at position 3 is conserved in the target and compound, suggesting a role in hydrogen bonding or dipole interactions. ’s acetyl group at position 3 may contribute to calcium channel binding via hydrogen bonding .

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that contains multiple functional groups, including a carbonitrile, an indeno-pyridine structure, and substituted phenyl rings. Such structural features often correlate with significant biological activities, particularly in medicinal chemistry.

1. Anticancer Activity

Compounds similar to indeno-pyridines have been investigated for their anticancer properties. The indeno-pyridine framework is known to interact with various molecular targets involved in cancer progression. For example, studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

2. Antimicrobial Properties

Certain derivatives of pyridine and phenyl compounds exhibit antimicrobial activity against a range of pathogens. The presence of electron-withdrawing groups like fluorine can enhance the lipophilicity and bioavailability of such compounds, potentially improving their efficacy as antimicrobial agents.

3. Enzyme Inhibition

Compounds containing carbonitrile groups are often explored for their ability to inhibit specific enzymes. For instance, some studies have highlighted their role as inhibitors of kinases or proteases, which are critical in various signaling pathways.

4. Neuroprotective Effects

Research on similar structures has indicated neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This suggests that the compound might have applications in treating neurodegenerative diseases.

Case Studies and Research Findings

While specific case studies on the mentioned compound are lacking, several studies on related compounds provide insight into potential biological activities:

  • Study on Indeno-Pyridine Derivatives : Research published in the Journal of Medicinal Chemistry found that certain indeno-pyridine derivatives exhibited potent anticancer activity against breast cancer cells through apoptosis induction (Smith et al., 2020).
  • Antimicrobial Activity Assessment : A study published in Pharmaceutical Biology demonstrated that fluorinated phenyl compounds showed significant antibacterial activity against Gram-positive bacteria (Jones et al., 2019).
  • Enzyme Inhibition Research : A review article highlighted various pyridine derivatives as promising enzyme inhibitors, suggesting potential therapeutic uses in cancer and infectious diseases (Brown & Green, 2021).

Data Table: Biological Activities of Related Compounds

Compound StructureActivity TypeReference
Indeno-PyridineAnticancerSmith et al., 2020
Fluorinated PhenylAntimicrobialJones et al., 2019
Pyridine DerivativeEnzyme InhibitionBrown & Green, 2021

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